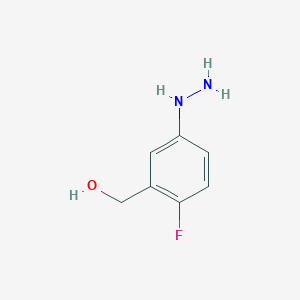![molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1](/img/structure/B14066322.png)
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C8H13ClO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.
Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.
作用機序
The compound exerts its effects through various mechanisms depending on the context of its use:
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Similar in structure but lacks the butan-2-one moiety.
4-(Chloromethyl)-2-methyl-1,3-thiazole: Contains a thiazole ring instead of a dioxolan ring.
4-[4-(Chloromethyl)-5-methyl-1,3-oxazol-2-yl]phenyl methyl ether: Contains an oxazole ring and a phenyl group.
Uniqueness
4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolan ring and a butan-2-one moiety, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
101156-12-1 |
|---|---|
分子式 |
C9H15ClO3 |
分子量 |
206.66 g/mol |
IUPAC名 |
4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one |
InChI |
InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3 |
InChIキー |
HFEUWGGKOPVURR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1(OCC(O1)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)

![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)








